molecular formula C8H19NO3 B14304084 N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine CAS No. 116546-75-9

N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine

Katalognummer: B14304084
CAS-Nummer: 116546-75-9
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: JUEXNDPBGZHHHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine is an organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxy and methoxy functional groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propanamine with methoxypropylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology, it may serve as a building block for the development of pharmaceuticals or as a reagent in biochemical assays. In the industrial sector, N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine can be utilized in the production of coatings, adhesives, and other materials .

Wirkmechanismus

The mechanism of action of N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine can be compared with similar compounds such as 3-methoxypropylamine and 1-(3-methoxypropyl)piperidin-4-amine.

Eigenschaften

CAS-Nummer

116546-75-9

Molekularformel

C8H19NO3

Molekulargewicht

177.24 g/mol

IUPAC-Name

N,N-bis(3-methoxypropyl)hydroxylamine

InChI

InChI=1S/C8H19NO3/c1-11-7-3-5-9(10)6-4-8-12-2/h10H,3-8H2,1-2H3

InChI-Schlüssel

JUEXNDPBGZHHHZ-UHFFFAOYSA-N

Kanonische SMILES

COCCCN(CCCOC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.